molecular formula C19H19ClN6 B12215446 3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine

3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine

Cat. No.: B12215446
M. Wt: 366.8 g/mol
InChI Key: NESSNTLIKSLFPB-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[5,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific enzymes involved in cell cycle regulation .

Preparation Methods

The synthesis of 3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and cyclohexylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 3-chloro-2-methylaniline with a suitable reagent under controlled conditions.

    Cyclization: The intermediate undergoes cyclization to form the pyrazolo[5,4-d]pyrimidine core structure.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves the inhibition of CDK2, an enzyme that plays a crucial role in cell cycle progression. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions .

Comparison with Similar Compounds

Similar compounds to 3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine include other pyrazolo[5,4-d]pyrimidine derivatives and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share similar core structures but differ in their functional groups and substituents, which can influence their biological activities and therapeutic potential .

Some similar compounds include:

These compounds are also being studied for their potential as enzyme inhibitors and therapeutic agents.

Properties

Molecular Formula

C19H19ClN6

Molecular Weight

366.8 g/mol

IUPAC Name

10-(5-chloro-2-methylphenyl)-5-cyclohexyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H19ClN6/c1-12-7-8-14(20)9-16(12)26-18-15(10-22-26)19-24-23-17(25(19)11-21-18)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3

InChI Key

NESSNTLIKSLFPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5CCCCC5

Origin of Product

United States

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